N-Boc-serinol
Overview
Description
Mechanism of Action
Target of Action
N-Boc-serinol is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .
Mode of Action
The mode of action of this compound involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as an alkyl/ether-based linker, facilitates the interaction between these two ligands, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein degradation. By facilitating the degradation of target proteins, this compound can influence various cellular processes depending on the specific target protein . .
Result of Action
The result of this compound’s action is the degradation of the target protein. This can have various molecular and cellular effects depending on the specific target protein . For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt that pathway and alleviate disease symptoms.
Biochemical Analysis
Biochemical Properties
It is known that N-Boc-serinol can interact with various enzymes, proteins, and other biomolecules due to its role as a PROTAC linker
Cellular Effects
The cellular effects of this compound are largely unexplored. It is known that this compound can have an impact on cell signaling pathways, gene expression, and cellular metabolism due to its role in the formation of PROTACs
Molecular Mechanism
It is known to be involved in the formation of PROTACs, which function by binding to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Boc-serinol is typically synthesized by reacting serinol with di-tert-butyl dicarbonate in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the same basic reaction but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-Boc-serinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-Boc-serinol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Serinol: A simpler compound without the Boc protection.
N-Boc-diethanolamine: Another Boc-protected compound with similar properties.
1,3-Diamino-2-propanol: A related compound with two amino groups.
Uniqueness: N-Boc-serinol is unique due to its specific structure, which makes it an ideal linker for PROTACs. Its ability to form stable linkages and its compatibility with various functional groups make it a valuable tool in chemical synthesis and drug development .
Biological Activity
N-Boc-serinol, an organic compound characterized by a tert-butoxycarbonyl (Boc) protecting group attached to the amino alcohol serinol, has garnered interest in medicinal chemistry due to its stability and reactivity. This article explores the biological activity of this compound, examining its chemical properties, interactions with biological systems, and potential applications.
This compound has the chemical formula C₉H₁₉NO₃ and a molecular weight of 185.25 g/mol. The Boc group is commonly used in organic synthesis to protect amines, allowing selective reactions without interference from the amino group. The synthesis of this compound can be achieved through various methods, including:
- Boc Protection : The conversion of serinol into this compound involves the reaction of serinol with Boc anhydride in the presence of a base.
- Reactivity Studies : Interaction studies indicate that this compound exhibits unique reactivity with free radicals and other reactive species, differing significantly from its unprotected counterpart, serinol.
Biological Activity
While specific biological activities of this compound are less documented compared to serinol, its parent compound has demonstrated several biological properties. Notably, serinol exhibits neuroprotective effects and potential roles in cellular signaling pathways. The presence of the Boc protection may influence this compound's bioavailability and interaction with biological systems, enhancing its utility in medicinal chemistry.
Interaction with Hydroxyl Radicals
Research indicates that this compound reacts with hydroxyl radicals (), which are highly reactive species capable of causing oxidative damage to biomolecules. A study employing pulsed radiolysis and stopped-flow EPR spectroscopy demonstrated that:
- Radical Formation : The rate constants for the formation of radicals from this compound were measured at different pH levels, showing significant differences in reactivity. For instance, at pH 7, the second-order rate constant was , while at pH 10.5 it increased to .
- Radical Stability : The presence of the Boc group alters the radical formation kinetics and stability under various pH conditions, suggesting that this compound may play a role in radical-mediated processes within biological systems .
Comparative Analysis with Related Compounds
The following table summarizes key features comparing this compound with similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Serinol | C₇H₁₅NO₂ | Unprotected amine; more reactive towards radicals |
Glycerol | C₃H₈O₃ | Lacks amino functionality; different reactivity |
N-Acetylserinol | C₉H₁₉NO₃ | Acetyl protection; different stability profile |
N-Boc-phenylserinol | C₁₁H₁₉NO₃ | Aromatic ring; alters electronic properties |
This compound's Boc protection enhances stability and allows for selective reactions without interference from the amino group, making it particularly valuable in synthetic organic chemistry compared to its unprotected counterparts.
Applications in Drug Development
This compound has been utilized in various applications, including:
- Polyurethane-Based Hydrogels : It serves as a component in thermosensitive hydrogels for drug delivery systems .
- Antimicrobial Studies : Research has shown that copolymers incorporating this compound exhibit antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent .
Properties
IUPAC Name |
tert-butyl N-(1,3-dihydroxypropan-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-8(2,3)13-7(12)9-6(4-10)5-11/h6,10-11H,4-5H2,1-3H3,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBKBRLRYPYBLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442706 | |
Record name | N-Boc-serinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125414-41-7 | |
Record name | N-Boc-serinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Boc-serinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of N-Boc-serinol in materials science?
A1: this compound is frequently utilized as a chain extender in the synthesis of polyurethanes (PUs) [, , , , , , ]. This modification introduces desirable properties to the resulting PU materials, influencing their thermal stability, mechanical strength, and biocompatibility.
Q2: How does the incorporation of this compound affect the properties of polyurethanes?
A2: Studies indicate that incorporating this compound into PU formulations can lead to several beneficial outcomes:
- Enhanced Thermal Stability: The presence of this compound contributes to an increase in the decomposition temperature (Td) of PUs, improving their resistance to thermal degradation [, ].
- Improved Mechanical Properties: The addition of this compound can enhance the tensile strength and Young's modulus of PUs, indicating increased material strength and stiffness [, ].
- Tunable Hydrophilicity: The presence of hydrophilic groups in this compound can contribute to the overall hydrophilicity of modified PUs, influencing their interaction with aqueous environments [].
Q3: Are there specific examples of how this compound modified PUs are being explored for biomedical applications?
A3: Yes, researchers are actively investigating the use of this compound modified PUs for various biomedical applications:
- Tissue Engineering: this compound modified PUs are being studied for their potential in creating scaffolds for tissue engineering. Their biocompatibility and tunable properties make them attractive candidates for supporting cell growth and tissue regeneration [, ].
- Drug Delivery: The ability to fine-tune the properties of this compound modified PUs makes them appealing for controlled drug delivery applications. Their thermosensitive behavior, for instance, can be exploited for triggered release of therapeutic agents [].
Q4: Beyond polyurethanes, has this compound been used in the synthesis of other materials?
A4: While its use in PU synthesis is prominent, this compound has also been employed in developing other materials. For example, it serves as a building block in synthesizing novel glass-ceramic scaffolds functionalized with a bioartificial blend for bone tissue engineering [].
Q5: How does this compound interact with OH radicals, and what is the significance of this reaction?
A5: Studies employing techniques like stopped-flow EPR spectroscopy and pulse radiolysis have revealed that the primary reaction pathway of this compound with OH radicals involves hydrogen abstraction from the terminal carbon atom []. Understanding these reactions is crucial for comprehending the compound's behavior in biological systems, particularly in the context of oxidative stress.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.